Enoxacin-d8

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

In bioanalytical workflows, matrix effects and recovery variability frequently compromise enoxacin quantification accuracy. Enoxacin-d8 directly resolves these challenges as a stable isotope-labeled internal standard. • High isotopic purity (>97.6 atom% D) and chemical purity (>99.0% HPLC) ensure minimal isotopic cross-talk and baseline noise, enabling precise PK/TK parameter calculation (Cmax, AUC, t1/2). • Batch-specific certification supports FDA/EMA bioanalytical method validation guidelines and ISO 17025 accreditation for food and environmental residue monitoring. • Defined 24-month shelf life at 2-8°C minimizes inter-batch response factor variability, facilitating seamless method transfer and long-term system suitability across instruments and laboratory sites.

Molecular Formula C15H17FN4O3
Molecular Weight 328.373
CAS No. 1329642-60-5
Cat. No. B589017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxacin-d8
CAS1329642-60-5
Synonyms1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8;  Enofloxacin-d8;  Enofloxacine-d8;  Enoksetin-d8;  Flumark-d8;  NSC 629661-d8;  PD 107779-d8;  Penetrex-d8; 
Molecular FormulaC15H17FN4O3
Molecular Weight328.373
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
InChIInChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2
InChIKeyIDYZIJYBMGIQMJ-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enoxacin-d8 (CAS 1329642-60-5) as a Stable Isotope-Labeled Analytical Standard for LC-MS/MS Quantification


Enoxacin-d8 (CAS 1329642-60-5) is a deuterated form of the fluoroquinolone antibiotic enoxacin, in which eight hydrogen atoms on the piperazine ring are replaced by deuterium. This stable isotope-labeled (SIL) compound is primarily utilized as an internal standard (IS) for the accurate quantification of unlabeled enoxacin in biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The incorporation of deuterium provides a distinct mass shift (+8 Da) relative to the unlabeled analyte, which allows for co-elution and near-identical ionization efficiency while enabling separate detection channels, thereby correcting for matrix effects, sample preparation losses, and instrument variability inherent in trace-level analysis .

Critical Limitations of Substituting Enoxacin-d8 with Non-Deuterated or In-Class Analogs for Quantitative Bioanalysis


Substituting Enoxacin-d8 with non-deuterated enoxacin or a different fluoroquinolone internal standard is not analytically equivalent and can compromise data integrity. Using unlabeled enoxacin as an internal standard is impossible because its signal cannot be distinguished from the analyte in MS detection. Using a different fluoroquinolone (e.g., ciprofloxacin or norfloxacin) as a surrogate IS introduces significant error due to differential ionization efficiency and chromatographic retention, which do not correct for enoxacin-specific matrix effects or recovery issues . Substituting with a differently labeled enoxacin analog, such as a 13C or 15N labeled version, may also introduce variability due to differences in isotopic purity and potential isotopic exchange, which can affect assay precision and accuracy . Therefore, Enoxacin-d8 provides a unique, optimal combination of mass shift and chemical equivalence that is critical for robust method validation and regulatory compliance.

Quantitative Differentiation Evidence for Enoxacin-d8 (CAS 1329642-60-5) Compared to Key Analogs


Isotopic Purity and Labeling Consistency: Enoxacin-d8 vs. Unspecified Deuterated Enoxacin Standards

The isotopic purity of Enoxacin-d8 directly influences quantitative accuracy in isotope dilution mass spectrometry (IDMS). High isotopic purity minimizes 'cross-talk' between the IS and analyte channels, ensuring precise measurement. This product from WITEGA demonstrates high isotopic purity of >97.6 atom% D, verified by 1H NMR, which is higher than the industry-typical specification of 95 atom% D offered by other suppliers .

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

HPLC Purity and Assay Reliability: Enoxacin-d8 (WITEGA) vs. Enoxacin-d8 (BOC Sciences)

High chemical purity is essential for a reliable internal standard, as impurities can lead to false positives or inaccurate quantification. The WITEGA Enoxacin-d8 reference standard specifies an HPLC purity of >99.0%, which is superior to the minimum 95% HPLC purity specification offered by some other vendors .

Reference Standard Purity Analytical Quality Control HPLC

Batch-to-Batch Consistency and Traceability: Enoxacin-d8 vs. Non-Certified Reagents

The reproducibility of analytical methods across different laboratories and over time depends on the consistent quality of the internal standard. High-grade Enoxacin-d8 products are supplied with batch-specific Certificates of Analysis (CoA) that document isotopic and chemical purity, supporting full traceability and audit-readiness . In contrast, using non-certified or research-grade deuterated material can lead to significant inter-batch variability in response factors, as it lacks this rigorous documentation .

Method Transfer Quality Control Regulatory Compliance

Shelf-Life and Long-Term Stability: Enoxacin-d8 (WITEGA) vs. Unspecified Analogs

The long-term stability of a reference standard is crucial for ensuring method consistency over the lifespan of a study or a product's lifecycle. The WITEGA Enoxacin-d8 reference standard is assigned a defined shelf life of 24 months when stored at 2-8°C, providing a clear and extended window for reliable use . Many other suppliers do not provide a specific, extended shelf-life guarantee, which can introduce uncertainty in procurement planning and long-term method comparability.

Supply Chain Management Method Lifecycle Management Stability

Primary Application Scenarios for Enoxacin-d8 (CAS 1329642-60-5) in Quantitative Bioanalysis


Accurate Quantification of Enoxacin in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In preclinical and clinical PK/TK studies, Enoxacin-d8 serves as the optimal internal standard for LC-MS/MS quantification of enoxacin in plasma, serum, and urine. Its high isotopic purity (>97.6 atom% D) minimizes isotopic cross-talk, while its high chemical purity (>99.0% HPLC) reduces background noise, enabling precise and accurate measurement of drug concentrations across a wide dynamic range . This is essential for calculating key PK parameters (Cmax, AUC, t1/2) and for demonstrating bioequivalence in generic drug applications. The use of Enoxacin-d8 directly addresses FDA and EMA guidelines for bioanalytical method validation, which mandate the use of a stable isotope-labeled internal standard to correct for matrix effects and recovery .

Environmental Residue Monitoring of Enoxacin in Food and Water

For monitoring enoxacin residues in complex matrices like honey, milk, or wastewater, Enoxacin-d8 is critical for achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory agencies. As an isotopically labeled internal standard, it corrects for significant matrix suppression or enhancement effects common in these sample types, thereby ensuring data accuracy and comparability . The batch-specific certification of isotopic and chemical purity provides the traceability necessary for laboratories to meet ISO 17025 accreditation standards for environmental and food safety testing.

Method Development, Validation, and Transfer in GLP/GMP Settings

Enoxacin-d8 is the cornerstone for developing and validating robust analytical methods in regulated environments. Its well-documented purity and defined 24-month shelf life at 2-8°C facilitate seamless method transfer between instruments and across different laboratory sites. The use of a single, highly characterized lot of internal standard over an extended period minimizes inter-batch variability in response factors, which is crucial for maintaining system suitability and passing quality control audits. This product supports the entire analytical workflow, from initial method development to long-term routine analysis, ensuring consistent and defensible results .

Metabolic Profiling and Biomarker Discovery Studies

In research settings where enoxacin is investigated for non-antibiotic effects (e.g., as a miRNA processing activator or cancer-specific growth inhibitor ), accurate and precise quantification in target tissues and cells is paramount. Enoxacin-d8 enables researchers to differentiate between administered drug and endogenous compounds or metabolites with high confidence. Its use as an internal standard in LC-MS/MS workflows ensures that observed changes in drug concentration or metabolism are biological in origin and not artifacts of sample handling or instrument drift, thereby strengthening the validity of research findings .

Technical Documentation Hub

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